molecular formula C13H12O2 B1676713 Monobenzone CAS No. 103-16-2

Monobenzone

Cat. No. B1676713
CAS RN: 103-16-2
M. Wt: 200.23 g/mol
InChI Key: VYQNWZOUAUKGHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Monobenzone is characterized as an effective KDM1A inhibitor, which may competitively inhibit KDM1A reversibly . It was found to inhibit the proliferation of gastric cancer cell lines MGC-803 and BGC-823 . The structure of monobenzone is very simple and small, which provides a novel backbone for the further optimization of KDM1A inhibitor .


Molecular Structure Analysis

Monobenzone has a molecular weight of 200.2332 and its chemical formula is C13H12O2 . The structure of monobenzone is available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Monobenzone specifically interacts with tyrosinase, a key enzyme in melanogenesis, to form reactive quinones that are toxic to pigmented cells, including melanoma cells . It can effectively repress KDM1A activity selectively in a reversible manner at the biochemical level .


Physical And Chemical Properties Analysis

Monobenzone is a colorless solid that is classified as the monobenzyl ether of hydroquinone . It is soluble in alcohol, benzene, and diethyl ether, and practically insoluble in water .

Scientific Research Applications

Immunological Responses and Anti-Melanoma Potential

Monobenzone has been studied for its unique properties in inducing specific immune responses against pigmented cells. This characteristic has been explored for potential anti-melanoma applications.

  • Induction of Adaptive NK Cell Memory : Monobenzone, acting as a pro-hapten, specifically metabolizes in melanocytes. This process haptenizes melanocyte-specific antigens, triggering a cytotoxic autoimmunity against pigmented cells. This reaction leads to a long-lasting, melanocyte-specific immune response independent of T- and B cells. The induced NK cells, residing in the liver, transfer melanocyte-specific immunity to naive animals. The presence of the NLRP3 inflammasome was found to be critical in this process (van den Boorn et al., 2016).

  • Potent T-cell Autoimmunity : Monobenzone increases the immunogenicity of melanocytes and melanoma cells by forming quinone-haptens with tyrosinase and inducing melanosome autophagy. This process activates dendritic cells, which in turn induce cytotoxic T cells that can effectively eradicate melanoma in vivo (van den Boorn et al., 2011).

  • Mechanism of Action in Inducing Vitiligo and Antimelanoma Immunity : Monobenzone's ability to induce vitiligo and antimelanoma immunity has been linked to its interaction with melanocyte-specific proteins and cellular processes. Its impact on melanin synthesis, glutathione depletion, and specific T-cell activation against melanocytes and melanoma cells has been explored (Kammeyer et al., 2019).

Pharmaceutical and Therapeutic Applications

Monobenzone's interaction with specific cellular mechanisms has opened avenues for its use in various pharmaceutical and therapeutic applications.

  • Potential Drug Candidate for Melanoma : The interaction of Monobenzone with tyrosinase to form toxic quinones for pigmented cells has been exploited in targeting melanoma cells. Its role in supporting neo-antigen formation and initiating an immune cascade has been studied for melanoma treatment (Jaishankar et al., 2020).

  • Inhibition of KDM1A in Gastric Cancer Cells : Monobenzone has been identified as an effective inhibitor of KDM1A, a lysine-specific demethylase highly expressed in various cancer tissues. It suppresses the migration of gastric cancer cells by reversing epithelial–mesenchymal transition (EMT)

, suggesting a potential new application in cancer therapy (Ma, Jia, & Song, 2021).

Chemical and Molecular Studies

Monobenzone's chemical properties and interactions at the molecular level have been a subject of various studies, providing insight into its broader applications.

  • Solubility and Chemical Interactions : The study of Monobenzone's solubility in various co-solvent mixtures and its interaction at the molecular level, including its behavior as a Lewis acid, offers valuable insights for its application in chemical and pharmaceutical formulations (Zhou et al., 2020).

  • Depolymerization of α-O-4 Linkage Lignin Model Compound : Research on Monobenzone's role in the depolymerization of lignin model compounds in supercritical ethanol systems sheds light on its potential applications in biomass valorization and waste management (Jiang & Wu, 2019).

Safety And Hazards

Monobenzone may cause an allergic skin reaction and serious eye irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/eye protection/face protection . Contaminated work clothing should not be allowed out of the workplace .

Future Directions

Monobenzone has potential therapeutic effects in vitiligo therapy . It has been found that chronic unpredictable mild stress (CUMS) inhibited the melanogenesis of skin . Therefore, mental inducement was added to the monobenzone-induced vitiligo model, which may be better used in the evaluation and study of vitiligo drugs . Monobenzone has also been identified as a potential anti-acute myeloid leukaemia agent .

properties

IUPAC Name

4-phenylmethoxyphenol
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InChI

InChI=1S/C13H12O2/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,14H,10H2
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InChI Key

VYQNWZOUAUKGHI-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)O
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Molecular Formula

C13H12O2
Record name monobenzone
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DSSTOX Substance ID

DTXSID2020717
Record name 4-(Benzyloxyl)phenol
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Molecular Weight

200.23 g/mol
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Physical Description

Tan solid; Insoluble in water; [Hawley] White powder; [Alfa Aesar MSDS], Solid
Record name Monobenzone
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Solubility

SOLUBILITY IN BOILNG WATER ABOUT 1.0 G/100 ML; SOL IN ALC, ETHER, BENZENE, INSOL IN WATER, FREELY SOL IN ACETONE, Practically insoluble in petroleum hydrocarbons, very soluble in benzene and alkalies., 3.92e-02 g/L
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Density

1.26
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Vapor Pressure

0.0000225 [mmHg]
Record name Monobenzone
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Mechanism of Action

Monobenzone is a depigmenting agent whose mechanism of action is not fully understood. It is proposed that it increases the excretion of melanin from the melanocytes. This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum. Hyperpigmented skin appears to fade more rapidly than does normal skin, and exposure to sunlight reduces the depigmenting effect of the drug. Following skin depigmentation after topical application of monobenzone, the histological studies indicate similar results as that seen in vitiligo, where the epidermis is intact but with the absence of identifiable melanocytes., ...INTERFERES WITH BIOSYNTHESIS OF MELANIN. IT INHIBITS ENZYME TYROSINASE & THEREBY PREVENTS CONVERSION OF TYROSINE TO DIHYDROXYPHENYLALANINE, PRECURSOR OF MELANIN.
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Product Name

Monobenzone

Color/Form

LUSTROUS LEAFLETS FROM WATER, WHITE CRYSTALLINE POWDER

CAS RN

103-16-2
Record name Monobenzone
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Record name Phenol, 4-(phenylmethoxy)-
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Melting Point

122.5 °C, 110 - 118 °C
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Synthesis routes and methods I

Procedure details

Benzylbromide and hydroquinone are reacted to obtain 4-benzyloxyphenol (i),which is reacted with optical active perfluoro-2-(perfluoroalkoxy) propionic chloride in pyridine as a solvent to obtain 4-benzyloxyphenyl-perfluoro-2-(Perfluoroalkoxy) propionate (ii), which is then subjected to the hydrogenation in the presence of a palladium/carbon catalyst to obtain 4-hydroxyphenyl-perfluoro-2-(perfluoropropoxy) propionate (iii), which is reacted to 4-alkyloxybenzoic acid and thionyl chloride in pyridine as a solvent to obtain an objective optically active compound, 4-[perfluoro-2-(perfluoropropoxy)propionyloxy]phenyl4'-n-octyloxybenzoate.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

In analogy to the procedure described in Example 1a), the alkylation of hydroquinone with benzylbromide yielded the 4-benzyloxy-phenol as a colourless solid.
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Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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